molecular formula C22H18ClN7O3 B2607048 3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207050-38-1

3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2607048
CAS No.: 1207050-38-1
M. Wt: 463.88
InChI Key: WQNMUTCNDXKJII-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an ethoxyphenyl group, an oxadiazol ring, and a triazolopyrimidinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazol and triazolopyrimidinone rings could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Researchers have studied similar triazolopyrimidine compounds, exploring various synthetic routes and structural analyses. For instance, Wu et al. (2022) synthesized a structurally related compound and analyzed its molecular structure, spectroscopic properties, and interactions with proteins using X-ray crystallography and density functional theory (DFT) calculations (Wu et al., 2022).

Antimicrobial Activity

  • Compounds with structural similarities have been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and tested them for antimicrobial activities, noting moderate to good activity against various microorganisms (Bektaş et al., 2007).

Potential Pharmaceutical Applications

  • The structural and functional aspects of related compounds have been studied for their pharmaceutical potential. For example, El-Essawy et al. (2007) investigated novel compounds for their antiviral activity against hepatitis B virus, showing moderate activities (El-Essawy et al., 2007).

Molecular Docking Studies

  • Molecular docking studies, as conducted by Wu et al. (2021), have been used to investigate the interaction of similar compounds with proteins, providing insights into potential therapeutic applications (Wu et al., 2021).

Antihypertensive Properties

  • Keshari et al. (2020) synthesized derivatives of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and demonstrated significant reduction in mean arterial blood pressure, indicating potential as antihypertensive agents (Keshari et al., 2020).

Anticancer and Anti-inflammatory Activity

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, with some compounds showing promising results (Rahmouni et al., 2016).

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O3/c1-2-32-16-9-7-14(8-10-16)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMUTCNDXKJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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